molecular formula C18H21ClN2O3S B11077943 (1E)-N'-[(4-chlorophenyl)sulfonyl]-N-[4-hydroxy-2-methyl-5-(propan-2-yl)phenyl]ethanimidamide

(1E)-N'-[(4-chlorophenyl)sulfonyl]-N-[4-hydroxy-2-methyl-5-(propan-2-yl)phenyl]ethanimidamide

Cat. No.: B11077943
M. Wt: 380.9 g/mol
InChI Key: NHQYXRAMXOSBIF-UHFFFAOYSA-N
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Description

(E)-N’-(4-CHLOROBENZENESULFONYL)-N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]ETHANIMIDAMIDE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-CHLOROBENZENESULFONYL)-N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]ETHANIMIDAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of 4-Chlorobenzenesulfonyl Chloride: This intermediate is synthesized by reacting 4-chlorobenzenesulfonic acid with thionyl chloride under reflux conditions.

    Preparation of 4-Hydroxy-2-Methyl-5-(Propan-2-yl)phenylamine: This compound is obtained through the reduction of the corresponding nitro compound using a suitable reducing agent like hydrogen in the presence of a palladium catalyst.

    Coupling Reaction: The final step involves the coupling of the two intermediates under controlled conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-CHLOROBENZENESULFONYL)-N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]ETHANIMIDAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorine atom in the benzenesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

(E)-N’-(4-CHLOROBENZENESULFONYL)-N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]ETHANIMIDAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N’-(4-CHLOROBENZENESULFONYL)-N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]ETHANIMIDAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorobenzenesulfonyl)-N’-phenylurea: Shares the benzenesulfonyl group but differs in the rest of the structure.

    4-Chlorobenzenesulfonamide: Contains the benzenesulfonyl group but lacks the complex substituents.

Uniqueness

(E)-N’-(4-CHLOROBENZENESULFONYL)-N-[4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]ETHANIMIDAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H21ClN2O3S

Molecular Weight

380.9 g/mol

IUPAC Name

N'-(4-chlorophenyl)sulfonyl-N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)ethanimidamide

InChI

InChI=1S/C18H21ClN2O3S/c1-11(2)16-10-17(12(3)9-18(16)22)20-13(4)21-25(23,24)15-7-5-14(19)6-8-15/h5-11,22H,1-4H3,(H,20,21)

InChI Key

NHQYXRAMXOSBIF-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1N/C(=N/S(=O)(=O)C2=CC=C(C=C2)Cl)/C)C(C)C)O

Canonical SMILES

CC1=CC(=C(C=C1NC(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C)C(C)C)O

Origin of Product

United States

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